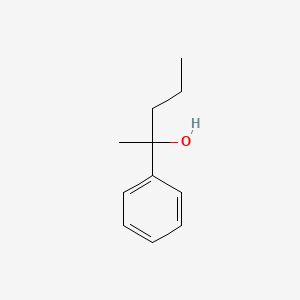

2-Phenyl-2-pentanol

説明

Significance and Context in Contemporary Organic Chemistry Research

In contemporary organic chemistry, 2-Phenyl-2-pentanol serves as a valuable model compound for investigating the reactivity of tertiary alcohols. Its structure, which combines a sterically hindered alcohol with a phenyl group, allows researchers to explore electronic and steric effects in reactions involving carbocation intermediates. The phenyl group can stabilize an adjacent positive charge through resonance, making the tertiary carbocation formed from this compound a key intermediate for mechanistic studies.

The compound is a useful substrate in the development of new synthetic methods. Research into areas such as C-H activation, asymmetric catalysis, and green chemistry often requires robust and representative molecules to test the scope and limitations of new transformations. As an analog of compounds like 2-phenyl-2-propanol (B165765), which is used as an intermediate in the agrochemical and pharmaceutical industries, this compound holds potential as a building block for the synthesis of more complex molecules. wikipedia.org

Historical Trajectories in Tertiary Alcohol Synthesis and Reactivity Studies

The history of synthesizing tertiary alcohols like this compound is intrinsically linked to the development of foundational reactions in organic chemistry.

Friedel-Crafts Reactions: Discovered by Charles Friedel and James Crafts in 1877, the Friedel-Crafts alkylation and acylation reactions provided the first major tools for attaching alkyl or acyl substituents to an aromatic ring. wikipedia.org While not a direct route to this compound, this family of reactions established the groundwork for creating the crucial carbon-carbon bond between an aromatic ring and an alkyl chain, a key feature of the molecule's structure. nih.gov The reaction proceeds via electrophilic aromatic substitution, a mechanism central to understanding the behavior of aromatic compounds. mt.com

Grignard Reaction: The turn of the 20th century brought a revolutionary advance with Victor Grignard's discovery of organomagnesium halides, now known as Grignard reagents. This Nobel Prize-winning work provided a powerful and versatile method for forming carbon-carbon bonds. The synthesis of tertiary alcohols, in particular, became highly efficient through the reaction of a Grignard reagent with a ketone. libretexts.orgkhanacademy.org This remains the most common and adaptable method for preparing this compound and its analogs today. echemi.comchegg.com The reaction involves the nucleophilic addition of a carbanion equivalent to the electrophilic carbonyl carbon. libretexts.org

Studies on the reactivity of tertiary alcohols have also evolved significantly. Early work focused on their behavior in strong acids, establishing that they readily undergo substitution (SN1) and elimination (E1) reactions via a stabilized tertiary carbocation intermediate. libretexts.orglibretexts.org The hydroxyl group is a poor leaving group, but protonation in acidic conditions converts it to a good leaving group (water), facilitating these pathways. msu.edumsu.edu

Current Research Frontiers and Strategic Objectives for this compound

Current research involving tertiary alcohols like this compound is focused on expanding their synthetic utility and understanding their behavior in novel reaction systems.

Key Strategic Objectives:

Development of Catalytic and Enantioselective Syntheses: A major goal is to move beyond stoichiometric reagents like classical Grignard synthesis towards catalytic methods. Furthermore, since this compound is a chiral molecule, the development of enantioselective methods to produce a single stereoisomer is a high priority. nih.gov This is crucial for applications in pharmaceuticals and materials science, where specific stereoisomers often exhibit desired biological activity or physical properties.

Greener Synthetic Routes: Researchers are exploring more environmentally benign approaches to alcohol synthesis and modification. This includes using less hazardous solvents, developing reactions that can be performed under milder conditions, and designing processes with higher atom economy.

Exploring Novel Reactivity: The unique electronic and steric properties of tertiary benzylic alcohols make them interesting substrates for novel chemical transformations. For instance, recent studies have investigated the photocatalytic conversion of tertiary alcohols on semiconductor surfaces like titanium dioxide (TiO2). acs.org In such systems, compounds like this compound can serve as mechanistic probes to understand reaction pathways involving radical intermediates and selective bond cleavage. acs.org

Intermediate for Complex Molecules: While not a large-scale industrial chemical itself, this compound and similar structures are valuable as intermediates in multi-step syntheses. A strategic objective is to use them as platforms to build more complex and functionally diverse molecules for potential applications in drug discovery and materials science. google.com

Potential Grignard Synthesis Routes for this compound

| Route | Grignard Reagent | Ketone | Description |

| 1 | Phenylmagnesium bromide | 2-Butanone | The phenyl group is introduced as the nucleophile, attacking the carbonyl carbon of the ketone. |

| 2 | Propylmagnesium bromide | Acetophenone (B1666503) | The propyl group is introduced as the nucleophile, attacking the carbonyl carbon of the ketone. |

| 3 | Ethylmagnesium bromide | Propiophenone (B1677668) | The ethyl group is introduced as the nucleophile, attacking the carbonyl carbon of the ketone. |

Table based on analogous synthesis principles for tertiary alcohols. libretexts.orgechemi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQOTTAEVBHNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-18-0 | |

| Record name | 2-Phenyl-2-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4383-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYL-PENTAN-2-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Phenyl 2 Pentanol

Stereoselective and Asymmetric Synthesis of 2-Phenyl-2-pentanol and its Stereoisomers

The creation of single enantiomers of this compound necessitates the use of asymmetric synthesis, a field focused on influencing a chemical reaction to favor the formation of one stereoisomer over another.

Catalytic Asymmetric Approaches (e.g., Asymmetric Hydrogenation, Asymmetric Carboalumination)

Catalytic asymmetric methods are highly efficient for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation: This technique introduces hydrogen across a double bond using a chiral catalyst, typically a transition metal complex with a chiral ligand. For the synthesis of chiral alcohols, this often involves the reduction of a prochiral ketone or the dynamic kinetic resolution (DKR) of a racemic α-substituted ketone. sigmaaldrich.com In DKR, a racemic starting material is converted into a single enantiomeric product in theoretically 100% yield. sigmaaldrich.com While a direct asymmetric hydrogenation to this compound is challenging, the synthesis of related chiral phenylalkanols demonstrates the power of this method. For instance, the two enantiomers of Rosaphen® (2-methyl-5-phenylpentanol) have been synthesized via asymmetric hydrogenation of a precursor acid using a ruthenium catalyst with a chiral ferrocenyl phosphine (B1218219) ligand (Mandyphos), achieving an enantiomeric excess (ee) up to 99%. nih.gov

Asymmetric Carboalumination: The Zirconium-catalyzed Asymmetric Carboalumination (ZACA) of alkenes, developed by Nobel laureate Ei-ichi Negishi, is a powerful method for creating chiral C-C bonds. nih.gov This reaction involves the addition of an organoaluminum reagent across an alkene in the presence of a chiral zirconocene (B1252598) catalyst, such as (-)-(NMI)₂ZrCl₂. nih.govnih.gov The process allows for the construction of complex, stereochemically pure molecules from simple, inexpensive starting materials. nih.gov For example, styrene (B11656) can be converted into 2-methyl-4-phenyl-1-pentanol in two steps with high enantiomeric purity (≥99% ee) using the ZACA reaction as the key step. nih.gov The resulting organoalane intermediate can be further functionalized, making this a versatile route to various chiral building blocks. nih.govresearchgate.net

| Method | Catalyst System | Substrate Type | Key Feature | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium / Chiral Phosphine Ligand (e.g., Mandyphos) | Prochiral ketones, α-substituted acids | Direct reduction to chiral alcohol | Up to 99% nih.gov |

| Asymmetric Carboalumination (ZACA) | Chiral Zirconocene Dichloride / Alkylaluminum | Alkenes (e.g., Styrene) | Asymmetric C-C bond formation | ≥99% nih.gov |

Biocatalytic and Enzymatic Synthesis for Enantiomeric Control and Chiral Resolution

Biocatalysis utilizes enzymes or whole microbial cells as catalysts, which often exhibit exceptional stereoselectivity under mild reaction conditions. Lipases are a common class of enzymes used for the kinetic resolution of racemic alcohols. researchgate.netacs.org In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation.

While the enzymatic resolution of tertiary alcohols like this compound is not typical, the resolution of the closely related secondary alcohol, rac-2-pentanol, is well-documented and serves as an excellent model. The enzyme Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozyme 435, is highly effective in catalyzing the transesterification of rac-2-pentanol. researchgate.netacs.org In this process, an acyl donor such as vinyl butyrate (B1204436) or ethyl butyrate is used to selectively acylate one enantiomer (typically the R-enantiomer), leaving the other (S-enantiomer) unreacted. researchgate.netacs.orgtubitak.gov.tr This method can produce (S)-2-pentanol with an enantiomeric excess greater than 99%. tubitak.gov.tr The (S)-2-pentanol is a key chiral intermediate for synthesizing anti-Alzheimer's drugs. tubitak.gov.trnih.gov

| Enzyme | Substrate | Reaction Type | Acyl Donor | Result | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | (R,S)-2-Pentanol | Kinetic Resolution (Transesterification) | Ethyl butyrate | (S)-2-Pentanol and (R)-2-Pentyl butyrate | >99% for (S)-2-pentanol acs.org |

| Candida antarctica Lipase B (CALB) | (R,S)-2-Pentanol | Kinetic Resolution (Transesterification) | Vinyl butyrate | (S)-2-Pentanol and (R)-2-Pentyl butyrate | >99% for (S)-2-pentanol tubitak.gov.tr |

Chiral Auxiliary-Mediated Synthesis of Phenylalkanols

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com

A plausible strategy for synthesizing a precursor to chiral this compound could involve an Evans oxazolidinone auxiliary. The synthesis would proceed in the following steps:

Attachment: The chiral auxiliary is acylated with propionyl chloride to form an N-propionyl imide.

Diastereoselective Alkylation: The enolate of the imide is generated using a base like lithium diisopropylamide (LDA). This enolate then reacts with an electrophile (e.g., an ethyl halide). The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, creating a new stereocenter with high diastereoselectivity.

Cleavage: The alkylated propionyl group is cleaved from the auxiliary to yield a chiral carboxylic acid or can be converted to other functional groups. This chiral intermediate, now containing the correct stereochemistry at what will become the C3 position of the final product, can be advanced toward this compound.

This approach provides a reliable method for establishing stereocenters, and the auxiliary can often be recovered and reused. wikipedia.org

Kinetic Resolution Strategies for Enantiopure this compound

Kinetic resolution is a key strategy for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. tubitak.gov.tr As discussed in section 2.1.2, lipase-catalyzed transesterification is a highly effective method for the kinetic resolution of racemic secondary alcohols like 2-pentanol (B3026449). researchgate.netacs.org

The process can be optimized to achieve high enantiomeric excess (ee) for the unreacted alcohol. For the lipase-catalyzed resolution of rac-2-pentanol, the reaction must be stopped at or near 50% conversion to maximize the optical purity of both the remaining alcohol and the newly formed ester. acs.orgtubitak.gov.tr By integrating the reaction with a separation process like reactive distillation, the reaction equilibrium can be shifted towards the products, further enhancing the efficiency and separation. acs.org

Organometallic Reagent-Based Synthesis

Organometallic reagents are fundamental tools in organic synthesis for forming carbon-carbon bonds.

Grignard Reagent Additions for this compound Synthesis

The Grignard reaction is a classic and versatile method for synthesizing alcohols. organicchemistrytutor.com It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of an aldehyde or ketone. libretexts.org The synthesis of a tertiary alcohol like this compound requires the reaction of a Grignard reagent with a ketone. libretexts.orgmasterorganicchemistry.com

There are two primary retrosynthetic pathways to construct this compound using this method:

Pathway A: The reaction of phenylmagnesium bromide with 2-pentanone .

Pathway B: The reaction of a propyl Grignard reagent (e.g., propylmagnesium bromide) with acetophenone (B1666503) . chegg.com

Both routes are chemically viable. The choice of starting materials may depend on their commercial availability, cost, and the ease of handling. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the intermediate alkoxide and yield the final tertiary alcohol. organicchemistrytutor.com

| Pathway | Grignard Reagent | Ketone | Product |

|---|---|---|---|

| A | Phenylmagnesium bromide | 2-Pentanone | This compound |

| B | Propylmagnesium bromide | Acetophenone | This compound |

Organolithium and Related Organometallic Approaches

The synthesis of tertiary alcohols such as this compound is effectively achieved through the addition of organometallic reagents to ketone precursors. ucalgary.ca Both organolithium (RLi) and Grignard (RMgX) reagents are powerful nucleophiles that readily attack the electrophilic carbon of a carbonyl group. ucalgary.camasterorganicchemistry.com This reaction forms a tetrahedral metal alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol. ucalgary.ca

The formation of this compound can be accomplished via several distinct combinations of a ketone and an organometallic reagent. libretexts.orgvaia.comlibretexts.org The choice of reactants depends on the availability of the starting materials. The general mechanism involves the nucleophilic addition of the organometallic compound to the ketone, followed by protonation. ucalgary.ca

Key synthetic routes to this compound are summarized below:

Route A: Addition of methylmagnesium bromide or methyllithium (B1224462) to 1-phenyl-1-butanone (butyrophenone).

Route B: Addition of ethylmagnesium bromide or ethyllithium (B1215237) to propiophenone (B1677668). libretexts.orglibretexts.org

Route C: Addition of propylmagnesium bromide or propyllithium to acetophenone. vaia.com

Route D: Addition of phenylmagnesium bromide or phenyllithium (B1222949) to 2-pentanone. libretexts.orglibretexts.org

| Route | Ketone Precursor | Organometallic Reagent | Final Product |

|---|---|---|---|

| A | 1-Phenyl-1-butanone | Methylmagnesium bromide | This compound |

| B | Propiophenone | Ethylmagnesium bromide | This compound |

| C | Acetophenone | Propylmagnesium bromide | This compound |

| D | 2-Pentanone | Phenylmagnesium bromide | This compound |

Reduction and Oxidation Reactions in this compound Chemistry

The synthesis of this compound, a tertiary alcohol, cannot be achieved by the direct reduction of a carbonyl precursor. Reduction reactions of ketones, such as propiophenone, using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation, yield secondary alcohols. libretexts.orguq.edu.au For instance, the catalytic hydrogenation of propiophenone over a palladium catalyst results in the formation of propylbenzene (B89791) by reducing the carbonyl group to a methylene (B1212753) group (C=O → CH₂). libretexts.org Under different conditions, it could be reduced to the secondary alcohol 1-phenyl-1-propanol. These reactions are fundamentally different from the addition reactions required to create the tertiary carbon-alcohol center of this compound.

Tertiary alcohols are generally resistant to oxidation under standard conditions, such as treatment with acidified potassium dichromate(VI) solution. chemguide.co.uklibretexts.org This is because they lack a hydrogen atom on the carbon atom that bears the hydroxyl group, which is necessary for the typical oxidation mechanism that forms a carbon-oxygen double bond. chemguide.co.uklibretexts.orglibretexts.org

However, under more forceful conditions, oxidative C-C bond cleavage can occur. For example, tertiary alcohols can undergo selective oxidative cleavage when catalyzed by ammonium (B1175870) cerium(IV) nitrate (B79036) ((NH₄)₂Ce(NO₃)₆) in the presence of trifluoroacetic acid (TFA) with an oxygen flow, yielding carbonyl compounds. researchgate.net In the case of this compound, such a reaction would break the carbon skeleton, potentially leading to the formation of acetophenone and other smaller molecules.

Reaction Mechanisms Governing this compound Transformations

The hydroxyl group (-OH) of an alcohol is a poor leaving group. For a nucleophilic substitution reaction to occur, it must first be protonated by a strong acid to form a good leaving group, water (H₂O). masterorganicchemistry.com

This compound, being a tertiary alcohol, will undergo nucleophilic substitution predominantly through an Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism. masterorganicchemistry.commasterorganicchemistry.com The Sₙ1 pathway involves a two-step process:

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, forming a relatively stable tertiary benzylic carbocation. The stability of this intermediate is the primary reason for favoring the Sₙ1 pathway. masterorganicchemistry.com

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, which would lead to a racemic mixture if the carbon were a stereocenter.

The Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism is highly disfavored for tertiary alcohols due to significant steric hindrance around the electrophilic carbon, which prevents the backside attack required for this concerted, one-step process. masterorganicchemistry.comsavemyexams.com

The acid-catalyzed dehydration of this compound is a classic example of an E1 (Elimination, Unimolecular) reaction, which often competes with Sₙ1 reactions. masterorganicchemistry.comlumenlearning.com This process is favored by the use of strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat. masterorganicchemistry.com

The mechanism proceeds as follows:

Protonation of the Alcohol: The hydroxyl group is protonated by the acid catalyst.

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form the same stable tertiary carbocation intermediate seen in the Sₙ1 reaction. numberanalytics.com

Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon atom adjacent (β-carbon) to the positively charged carbon, forming a double bond.

Regioselectivity: When there are multiple types of β-hydrogens that can be removed, the regioselectivity of the E1 reaction is governed by Zaitsev's Rule . numberanalytics.comorgoreview.com This rule states that the more substituted (and therefore more stable) alkene will be the major product. orgoreview.comchemistrysteps.com In the dehydration of this compound, there are two possible β-carbons from which a proton can be abstracted: C1 and C3.

Path A (Major Product): Removal of a proton from C3 yields the more substituted 2-phenyl-2-pentene .

Path B (Minor Product): Removal of a proton from C1 yields the less substituted 2-phenyl-1-pentene (B13811012) .

Stereochemical Outcomes: The major product, 2-phenyl-2-pentene, can exist as two geometric isomers: (E) and (Z). The (E)-isomer, where the larger groups (phenyl and ethyl) are on opposite sides of the double bond, is generally more stable and thus formed in greater abundance than the (Z)-isomer.

| Elimination Pathway | Product | Substitution Pattern | Relative Yield |

|---|---|---|---|

| Path A (Zaitsev) | (E)-2-Phenyl-2-pentene | Trisubstituted | Major |

| (Z)-2-Phenyl-2-pentene | Trisubstituted | Major | |

| Path B (Hofmann) | 2-Phenyl-1-pentene | Disubstituted | Minor |

Carbocation Rearrangement Processes in Phenylalkanol Chemistry

The study of carbocation rearrangements in phenylalkanol chemistry is fundamental to understanding reaction mechanisms and predicting product distributions. These rearrangements are driven by the formation of a more stable carbocationic intermediate. periodicchemistry.com In the context of this compound, the tertiary benzylic carbocation that would form upon protonation and loss of water is already relatively stable. However, rearrangements, such as hydride or alkyl shifts, are common phenomena when a less stable carbocation can isomerize to a more stable one. periodicchemistry.comlibretexts.orglibretexts.org

The stability of carbocations follows the general trend: tertiary > secondary > primary. periodicchemistry.com The migration of an alkyl or hydride group to an adjacent carbocationic center, known as a 1,2-shift, is a key process. egyankosh.ac.instedwards.edu The driving force for this rearrangement is the formation of a more stabilized carbocation. organicchemistrytutor.com For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation through a 1,2-hydride shift. libretexts.org

In reactions involving phenyl-substituted alcohols, the phenyl group itself can migrate. The migratory aptitude of different groups generally follows the order: -H > -Ph > -C(CH3)3 > -CH(CH3)2 > -CH2CH3 > -CH3. quora.com This indicates that a phenyl group has a higher tendency to migrate than a simple alkyl group, a factor that becomes significant in the rearrangement of phenylalkanols. The rearrangement of neopentyl-type compounds, for example, illustrates the migration of a methyl group to form a more stable tertiary carbocation from a primary one. egyankosh.ac.in

While direct carbocation rearrangement of this compound itself is less likely due to the initial formation of a stable tertiary carbocation, related structures can undergo significant rearrangements. For example, the reaction of 3-methyl-2-butanol (B147160) with 1,4-dimethoxybenzene (B90301) in the presence of sulfuric acid proceeds through a carbocation intermediate that undergoes a hydride shift to form a more stable tertiary carbocation before substitution occurs. acs.org

Table 1: General Migratory Aptitude in Carbocation Rearrangements quora.com

| Migrating Group | Relative Migratory Aptitude |

| Hydride (-H) | Highest |

| Phenyl (-Ph) | High |

| tert-Butyl (-C(CH3)3) | Moderate |

| Isopropyl (-CH(CH3)2) | Moderate |

| Ethyl (-CH2CH3) | Low |

| Methyl (-CH3) | Lowest |

This table provides a generalized order of the tendency of different groups to migrate during a carbocation rearrangement.

Photochemical Transformations and Mechanistic Elucidation (e.g., on Tertiary Alcohols)

The photochemistry of tertiary alcohols, including benzylic alcohols like this compound, offers a diverse range of synthetic transformations. uantwerpen.be Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from alcohols under mild conditions. beilstein-journals.org Tertiary alcohols are excellent precursors for tertiary alkyl radicals. nju.edu.cn

One common photochemical transformation involves the deoxygenation of tertiary alcohols. For instance, activated tertiary alcohols can undergo deoxygenative alkynylation in the presence of a photocatalyst like 4-CzIPN under blue light irradiation. nju.edu.cn This method allows for the formation of valuable C(sp3)-C(sp) bonds. nju.edu.cn Similarly, the deoxygenative coupling of tertiary alcohols with various radical acceptors can be achieved through photocatalysis. rsc.org

Mechanistic studies often reveal the involvement of radical intermediates. For example, the photocatalytic conversion of tertiary alcohols on titanium dioxide (TiO2) surfaces proceeds via C-C bond cleavage initiated by photogenerated holes. tum.de In some cases, the reaction mechanism involves a proton-coupled electron transfer (PCET) process. diva-portal.org Detailed investigations using techniques like transient spectroscopy have helped to elucidate the complex mechanistic pathways, which can involve direct cyclization or heterolysis to form carbocation intermediates in an excited state. bioone.org

The development of metal-free photocatalytic systems for the transformation of tertiary alcohols is an area of active research. uantwerpen.be These systems often utilize organic dyes or semiconductors as photocatalysts. For example, the oxidation of benzylic alcohols to the corresponding ketones can be achieved using air as the oxidant under visible light irradiation with a photoredox catalyst. researchgate.net

Table 2: Examples of Photochemical Transformations of Tertiary Alcohols

| Transformation | Reagents and Conditions | Product Type | Reference |

| Deoxyalkynylation | Activated tertiary alcohol, ethynylbenziodoxole, 4-CzIPN, blue LEDs | Alkynylated product with a quaternary carbon center | nju.edu.cn |

| Deoxygenative Borylation | Tertiary alcohol oxalate, Ir(ppy)3, DMF, visible light | Borylated product | beilstein-journals.org |

| Deoxygenative Alkylation | Tertiary alcohol xanthate, electron-deficient alkene, PPh3, visible light | Alkylated product | beilstein-journals.org |

| C-C Bond Cleavage | Tertiary alcohol on TiO2 surface, UV irradiation | Ketones and alkanes | tum.de |

| Hydroxylation | Tertiary benzylic C-H bond, O2, metal-free heterogeneous photocatalyst, sunlight | Tertiary benzylic alcohol | uantwerpen.be |

This table summarizes selected photochemical reactions involving tertiary alcohols, highlighting the versatility of these methods.

Advanced Analytical and Characterization Techniques for 2 Phenyl 2 Pentanol Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the structural integrity and purity of 2-phenyl-2-pentanol. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed information about the molecular framework and functional groups present in the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for the initial structural verification of this compound. nih.gov In ¹H NMR, the chemical shifts and splitting patterns of the protons provide information about their chemical environment. For instance, the aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.5 ppm, while the methyl and methylene (B1212753) protons of the pentyl chain and the hydroxyl proton will have distinct signals at higher field strengths. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. nih.gov The spectrum of this compound would show distinct signals for the quaternary carbon attached to the hydroxyl group, the carbons of the phenyl ring, and the carbons of the pentyl chain.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), offer deeper insights into the molecular connectivity. scribd.comslideshare.net COSY experiments establish proton-proton coupling relationships, helping to trace the connectivity within the pentyl chain. scribd.com HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. slideshare.net For more complex structural analysis, HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range (2-3 bond) correlations between protons and carbons. scribd.com

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Hydroxyl H | Variable | - |

| Phenyl H | 7.2-7.5 (m) | 125-129 (aromatic C) |

| Quaternary C | - | ~75 |

| Pentyl CH₂ | 1.5-1.9 (m) | Variable |

| Pentyl CH₃ | 0.8-1.0 (t) | Variable |

Note: Predicted values are approximate and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 't' denotes triplet.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The IR spectrum prominently displays a broad absorption band characteristic of the O-H stretching vibration of the alcohol group, typically in the region of 3200-3600 cm⁻¹. nih.govamericanpharmaceuticalreview.com Other key absorptions include those for C-H stretching of the aromatic and aliphatic parts of the molecule, and C-O stretching. nih.govscirp.org

Raman spectroscopy provides complementary information. nih.govamericanpharmaceuticalreview.com While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-C skeletal vibrations of the pentyl chain give rise to strong signals. scirp.org The combination of IR and Raman spectra offers a comprehensive vibrational fingerprint of the molecule, useful for confirming its identity and assessing purity. americanpharmaceuticalreview.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=C Aromatic Ring Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch | 1000-1260 | Variable |

Source: Data compiled from general spectroscopic principles and available data for similar compounds. nih.govscirp.org

Chromatographic Methods for Separation, Identification, and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying it, and quantifying its concentration. These methods are also critical for determining its enantiomeric and diastereomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Analysis and Fragmentation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the column. The retention time is a characteristic property used for identification. advancechemjournal.com

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ions. For this compound, the molecular ion would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164.24 g/mol ). nih.gov Characteristic fragmentation patterns for alcohols include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). pressbooks.pub The fragmentation pattern for this compound shows a top peak at m/z 131 and a second highest at m/z 121. nih.gov These fragments provide structural confirmation.

Table 3: GC-MS Fragmentation Data for this compound

| m/z Value | Relative Intensity | Plausible Fragment Identity |

|---|---|---|

| 164 | Low | Molecular Ion [C₁₁H₁₆O]⁺ |

| 131 | High | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 121 | High | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 118 | Moderate | Further fragmentation |

| 105 | Moderate | [C₈H₉]⁺ (Phenylmethyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Source: NIST Mass Spectrometry Data Center nih.gov

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of this compound. advancechemjournal.com Unlike GC, HPLC is suitable for less volatile or thermally unstable compounds. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound would depend on the specific column and mobile phase composition. mdpi.com

Advanced detection methods enhance the utility of HPLC. While UV detection is common for aromatic compounds, it may not be the most sensitive method for all analytes. nih.gov Detectors like Evaporative Light Scattering Detectors (ELSD) can provide a more universal response for non-chromophoric compounds. lcms.cz For quantitative analysis, a Refractive Index (RI) detector can also be employed, which is sensitive to changes in the refractive index of the eluent as the analyte passes through. hamiltoncompany.com

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric and Diastereomeric Purity Determination

Since this compound is a chiral molecule, it exists as a pair of enantiomers. sigmaaldrich.com The separation and quantification of these enantiomers are crucial in many applications. Chiral chromatography, using either GC or HPLC with a chiral stationary phase (CSP), is the primary method for this purpose. nih.govwikipedia.org

In chiral HPLC, the enantiomers of this compound interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. nih.govsigmaaldrich.com Recent research has shown the successful separation of this compound enantiomers using a novel chiral stationary phase based on a microporous organic network, achieving high resolution. nih.gov

Similarly, chiral GC columns, often based on cyclodextrin (B1172386) derivatives, can be used to separate the enantiomers of volatile chiral compounds like this compound. nih.govresearchgate.net The separated enantiomers can then be detected and quantified by mass spectrometry. The ability to determine the enantiomeric excess (e.e.) is a critical aspect of stereoselective synthesis and analysis. sigmaaldrich.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Propranolol hydrochloride |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique in the study of this compound, providing crucial information for its molecular identification and structural elucidation through the analysis of its fragmentation patterns. When subjected to electron ionization (EI), this compound undergoes characteristic fragmentation processes that yield a unique mass spectrum, acting as a molecular fingerprint.

The molecular formula of this compound is C₁₁H₁₆O, corresponding to a molecular weight of approximately 164.24 g/mol . nih.gov In a typical mass spectrum of this compound, the molecular ion peak (M⁺), which corresponds to the intact molecule, may be of low intensity or even absent. This is a common characteristic for tertiary alcohols, which tend to fragment readily. libretexts.orgscribd.com

The fragmentation of this compound is primarily governed by two main pathways: alpha (α) cleavage and dehydration. libretexts.org

Alpha (α) Cleavage: This is a dominant fragmentation pathway for alcohols. libretexts.org It involves the cleavage of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. In the case of this compound, a tertiary alcohol, there are three potential α-cleavage points, leading to the loss of a methyl (CH₃), an ethyl (C₂H₅), or a propyl (C₃H₇) radical. The most favorable cleavage typically involves the loss of the largest alkyl group, as this results in the formation of a more stable carbocation. The loss of the propyl group is a significant fragmentation pathway, leading to a prominent peak. Another major fragmentation involves the formation of a stable benzylic cation.

Dehydration: This process involves the elimination of a water molecule (H₂O), with a mass of 18 amu, from the molecular ion. libretexts.org This results in the formation of an alkene radical cation. For this compound, dehydration would lead to a peak at m/z 146 (164 - 18).

The analysis of the resulting mass spectrum allows for the identification of key fragment ions that are characteristic of the this compound structure. The base peak, which is the most intense peak in the spectrum, and other significant peaks help in confirming the identity of the compound. For this compound, prominent peaks are observed at m/z values of 131, 121, and 118. nih.gov The peak at m/z 121 is particularly significant as it corresponds to the stable [C₆H₅C(CH₃)₂]⁺ ion, formed through the loss of the propyl group and subsequent rearrangement.

The detailed fragmentation pattern provides a robust method for the unequivocal identification of this compound in various research contexts.

Mass Spectral Data for this compound

The following table summarizes the key mass-to-charge ratios (m/z) and their corresponding relative intensities observed in the electron ionization mass spectrum of this compound.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 164 | Low | [C₁₁H₁₆O]⁺ (Molecular Ion) |

| 131 | High | [C₁₀H₁₁]⁺ |

| 121 | High | [C₉H₁₃]⁺ |

| 118 | High | [C₉H₁₀]⁺ |

Data sourced from PubChem CID 138214. nih.gov

Computational Chemistry and Theoretical Studies of 2 Phenyl 2 Pentanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-phenyl-2-pentanol, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Theoretical studies on analogous alcohols demonstrate the utility of DFT in this context. For instance, DFT calculations are commonly used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For a molecule like this compound, the electron-rich phenyl group and the hydroxyl group would be expected to significantly influence the HOMO and LUMO energies.

Reactivity descriptors that can be calculated using DFT include:

Electron Affinity and Ionization Potential: These relate to the ability of the molecule to accept or donate an electron, respectively.

Chemical Hardness and Softness: These concepts, derived from the HOMO-LUMO gap, help to predict the stability and reactivity of the molecule.

Fukui Functions: These functions identify which atoms in the molecule are more susceptible to nucleophilic or electrophilic attack.

While specific DFT data for this compound is not extensively published, studies on similar compounds, such as other phenyl-substituted alcohols, have utilized methods like B3LYP with various basis sets (e.g., 6-31G(d)) to perform geometry optimization and calculate electronic properties. researchgate.net The insights from such studies suggest that the phenyl ring in this compound would be the primary site for electrophilic attack, while the oxygen atom of the hydroxyl group would be a key site for nucleophilic interactions and hydrogen bonding.

Table 1: Representative Calculated Electronic Properties for an Analogous Phenyl-substituted Alcohol (Illustrative)

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| B3LYP/6-31G(d) | -6.5 | -0.8 | 5.7 |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The structural flexibility of this compound, particularly the rotation around the C-C and C-O bonds, gives rise to various conformers. Molecular modeling and molecular dynamics (MD) simulations are essential tools for exploring the potential energy surface of the molecule and understanding its conformational preferences and intermolecular interactions.

A study on the structural isomer, 1-phenyl-2-pentanol, utilized molecular dynamics simulations to investigate its interactions with protein targets. mdpi.com Such simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior. For this compound, MD simulations could reveal the preferred dihedral angles of the pentyl chain relative to the phenyl ring and the orientation of the hydroxyl group. These simulations can also elucidate how the molecule interacts with itself in condensed phases, highlighting the nature and strength of intermolecular forces like hydrogen bonding and van der Waals interactions.

Molecular dynamics studies on phenyl derivatives of butanol isomers have shown that the phenyl ring can influence the supramolecular structure through both steric hindrance and π-π stacking interactions. acs.org For this compound, the tertiary nature of the alcohol and the presence of the bulky phenyl group would likely lead to specific and constrained hydrogen bonding networks in the liquid state.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Predicted Finding |

|---|---|---|

| Rotatable Bonds | Number of bonds allowing free rotation, influencing conformational diversity. | 3 |

| Hydrogen Bond Analysis | Examines the formation and lifetime of hydrogen bonds involving the -OH group. | Formation of transient H-bond clusters. |

| Radial Distribution Function | Describes the probability of finding another atom at a certain distance from a reference atom. | Peaks indicating specific intermolecular distances for O-H and phenyl-phenyl interactions. |

Prediction of Spectroscopic Properties (NMR, IR) through Quantum Chemical Methods

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. These calculated frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key vibrational modes would include the O-H stretch, C-O stretch, aromatic C-H stretches, and aliphatic C-H stretches. Experimental IR spectra of this compound are available and show a characteristic broad absorption for the O-H group around 3400 cm⁻¹ and aromatic C-H absorptions. nih.gov Computational studies on similar molecules like 2-phenyl-1-propanol (B72363) have shown good agreement between calculated and experimental IR spectra after applying a scaling factor to the computed frequencies to account for anharmonicity and other theoretical approximations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of quantum chemistry. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts. For this compound, calculations would predict distinct signals for the methyl, methylene (B1212753), and quaternary carbons, as well as for the aromatic protons. These theoretical predictions can be invaluable for assigning peaks in experimental NMR spectra and for distinguishing between different isomers.

Table 3: Comparison of Experimental and Hypothetically Predicted Spectroscopic Data for this compound

| Spectroscopic Feature | Experimental Data (approx.) | Predicted Data (Illustrative) |

|---|---|---|

| IR: O-H Stretch (cm⁻¹) | ~3400 (broad) nih.gov | ~3550 (scaled) |

| IR: Aromatic C-H Stretch (cm⁻¹) | ~3000-3100 | ~3050-3150 (scaled) |

| ¹³C NMR: Quaternary Carbon (C-OH) (ppm) | ~75 | ~78 |

| ¹H NMR: Aromatic Protons (ppm) | ~7.2-7.4 | ~7.3-7.5 |

Transition State Analysis and Reaction Pathway Elucidation Using Computational Tools

Computational chemistry is crucial for mapping out the mechanisms of chemical reactions. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them on the potential energy surface.

A common reaction for tertiary alcohols like this compound is acid-catalyzed dehydration to form alkenes. Theoretical studies on the dehydration of similar alcohols, such as 2-methyl-2-pentanol, have been performed using DFT. researchgate.net These studies typically show that the reaction can proceed through a stepwise or concerted mechanism, often involving a six-membered cyclic transition state when catalyzed by species like HCl. researchgate.net

For this compound, a computational study of its dehydration would likely investigate the formation of possible alkene products, such as 2-phenyl-1-pentene (B13811012) and 2-phenyl-2-pentene. By calculating the activation energies for the different pathways, it is possible to predict the major product of the reaction. The stability of the potential carbocation intermediate, which would be a tertiary carbocation stabilized by the adjacent phenyl group, would also be a key factor in the reaction mechanism.

Table 4: Illustrative Calculated Activation Energies for a Hypothetical Dehydration of this compound

| Reaction Pathway | Product | Transition State Type | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| E1-like dehydration to 2-phenyl-2-pentene | 2-phenyl-2-pentene | Carbocation intermediate | ~30-35 |

| E1-like dehydration to 2-phenyl-1-pentene | 2-phenyl-1-pentene | Carbocation intermediate | ~32-37 |

In Silico Structure-Activity Relationship (SAR) Studies via Computational Approaches

If this compound were part of a series of compounds being tested for a particular biological effect, a QSAR study would involve several steps:

Data Set Preparation: A series of structurally related molecules with their measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These can be constitutional, topological, geometric, or electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques. nih.gov

For a molecule like this compound, relevant descriptors could include its octanol-water partition coefficient (LogP), molecular weight, topological polar surface area (TPSA), and various quantum chemical descriptors derived from DFT calculations. mdpi.com Such a model could then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.

Table 5: Relevant Molecular Descriptors for a Potential QSAR Study of this compound and its Analogs

| Descriptor Type | Specific Descriptor | Relevance |

|---|---|---|

| Physicochemical | XLogP3-AA | Hydrophobicity, membrane permeability. nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Polarity, hydrogen bonding potential. mdpi.com |

| Electronic | HOMO/LUMO Energies | Reactivity, ability to participate in charge-transfer interactions. |

| Geometric | Molecular Volume/Surface Area | Steric fit in a binding site. |

Applications in Advanced Organic Synthesis and Bioactive Compound Research

2-Phenyl-2-pentanol as a Chiral Building Block in Multistep Synthesis

Chiral alcohols are crucial starting materials in asymmetric synthesis, enabling the creation of enantiomerically pure compounds. synthesiswithcatalysts.comnih.gov While direct research on this compound as a chiral building block is not extensively documented in the provided results, the principles of using similar chiral alcohols are well-established. For instance, related chiral alcohols like (R)-2-pentanol are utilized as starting materials for various enantioselective syntheses. synthesiswithcatalysts.com The stereospecific synthesis of 5-phenyl-2S-pentanol from S-ethyl lactate (B86563) highlights the importance of chiral phenyl-substituted alcohols in producing specific stereoisomers, which is critical for the synthesis of central nervous system active agents. google.com The synthesis of chiral intermediates, such as S-(+)-2-pentanol, through lipase-catalyzed enzymatic resolution further underscores the value of enantiomerically pure alcohols in organic synthesis. researchgate.net

The presence of the hydroxyl group and the chiral center in this compound allows for its potential use in creating complex molecular architectures with specific stereochemistry. The general strategy involves leveraging the existing chirality to induce stereoselectivity in subsequent reaction steps.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules (e.g., Pharmaceutical Precursors)

This compound can function as a key intermediate in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. ontosight.ai The reactivity of its alcohol group allows it to participate in various chemical transformations. For example, it can be synthesized through the reaction of benzaldehyde (B42025) with pentan-2-one in the presence of a reducing agent. ontosight.ai A similar compound, 2-phenyl-2-pentenal, can be reduced to this compound using agents like sodium borohydride (B1222165). This highlights its position as a synthetic intermediate.

The structural motif of a phenyl group attached to a carbon bearing a hydroxyl group is found in various biologically active compounds. Therefore, this compound can be considered a precursor for creating a library of derivatives to be screened for pharmacological activity. The synthesis of compounds like levonantradol, a CNS agent, from a related phenyl-pentanol derivative underscores the potential of this class of compounds as pharmaceutical intermediates. google.com

Investigations into Biological Interactions and Bioactivity (e.g., Anti-fibrotic, Anti-cancer Potential of Related Phenylalkanols)

While direct studies on the bioactivity of this compound are limited, research on related phenylalkanols provides valuable insights into its potential biological activities.

Anti-fibrotic Potential: A closely related compound, 1-phenyl-2-pentanol, isolated from Moringa oleifera Lam. leaves, has been investigated for its anti-fibrotic effects. mdpi.com This compound was studied for its impact on hepatic stellate cells, which are key players in liver fibrosis. mdpi.com The study aimed to evaluate its ability to counteract the processes leading to the excessive accumulation of extracellular matrix proteins, a hallmark of fibrosis. mdpi.comnih.govmdpi.com Natural compounds are increasingly being explored as therapeutic agents for fibrotic diseases due to the limited availability of specific medications. mdpi.comfrontiersin.orglungfoundation.com.au

Anti-cancer Potential: The anti-cancer properties of phenylalkanols and other phenolic compounds have been a subject of significant research. mdpi.comfrontiersin.orgnih.govnih.gov For instance, 1-phenyl-2-pentanol, also identified from Moringa oleifera, demonstrated anti-cancer activity by inducing cell cycle arrest and apoptosis in a triple-negative breast cancer cell line. mdpi.comnih.gov Studies have shown that it can inhibit cell migration and trigger apoptosis through the suppression of Bcl-2 expression and subsequent activation of caspase 3. nih.gov Phenolic compounds, in general, are known to exert anti-cancer effects by targeting various molecular pathways, including those involved in cell proliferation, apoptosis, and angiogenesis. mdpi.comnih.gov The potential of terpenes and phenylalkanols as anticancer agents is also recognized. researchgate.net

Table 1: Investigated Bioactivities of a Related Phenylalkanol

| Compound | Biological Activity | Cell Line/Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| 1-Phenyl-2-pentanol | Anti-fibrotic | TGF-β1-induced LX-2 human hepatic stellate cells | Under investigation for effects on liver fibrosis markers. | mdpi.com |

| 1-Phenyl-2-pentanol | Anti-cancer | MDA-MB-231 (triple-negative breast cancer) | Induces cell cycle arrest and apoptosis. | mdpi.comnih.gov |

Derivatization Strategies for Enhanced Reactivity, Selectivity, or Analytical Detectability

Derivatization is a common strategy in organic chemistry to modify the properties of a molecule. academicjournals.org For this compound, derivatization could be employed to enhance its reactivity for subsequent synthetic steps, improve the selectivity of reactions, or facilitate its detection and quantification in analytical methods.

Strategies for the derivatization of phenols and related compounds are well-documented and can be adapted for this compound. nih.gov For instance, the hydroxyl group can be converted into other functional groups, such as esters or ethers, to alter its chemical properties. These modifications can be crucial for achieving specific synthetic outcomes or for introducing a chromophore or fluorophore to enable detection by UV-Vis or fluorescence spectroscopy, respectively. academicjournals.org Pre-column derivatization techniques are often used in liquid chromatography to improve the separation and detection of analytes. academicjournals.org

Studies in Biological Membrane Interactions and Lipid Transport (Extrapolations from Related Compounds)

The interaction of small molecules with biological membranes is fundamental to their absorption, distribution, and mechanism of action. nih.govnih.gov While there are no direct studies on the interaction of this compound with biological membranes, extrapolations can be made from research on related lipophilic compounds like other phenylalkanols and polyphenols. mdpi.com

The lipophilic nature of this compound, suggested by its structure containing a phenyl ring and a pentyl chain, indicates a likelihood of interaction with the lipid bilayer of cell membranes. foodb.ca Such interactions can influence membrane properties, including fluidity and permeability. nih.gov Studies with other membrane-active compounds, like resveratrol, show that they can incorporate into the membrane and alter its biophysical parameters. mdpi.com The interaction is often dependent on the lipid composition of the membrane. nih.govfrontiersin.orgfrontiersin.org Understanding these interactions is crucial for predicting how a compound might be transported across cellular barriers and for elucidating its potential biological effects at the membrane level. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2-Pentanol |

| 5-Phenyl-2S-pentanol |

| S-Ethyl lactate |

| S-(+)-2-Pentanol |

| Benzaldehyde |

| Pentan-2-one |

| Sodium borohydride |

| 2-Phenyl-2-pentenal |

| Levonantradol |

| 1-Phenyl-2-pentanol |

Green Chemistry Principles in 2 Phenyl 2 Pentanol Synthesis and Application

Development of Environmentally Benign Synthetic Routes for Phenylalkanols

Traditional methods for synthesizing phenylalkanols, such as the Grignard reaction to produce 2-phenyl-2-pentanol, often involve hazardous volatile organic solvents and produce significant waste. acechemistry.co.uk The pursuit of environmentally benign synthetic routes aims to address these shortcomings by exploring alternative solvents, energy sources, and reaction pathways. wisdomlib.org

One area of development is the use of greener solvents. Research has explored replacing traditional ether-based solvents with options like ionic liquids or deep eutectic solvents, which can be less volatile and more recyclable. nih.gov Additionally, water has been investigated as a solvent for Grignard-type reactions, which is a significant step towards greener chemistry. beyondbenign.org Another approach is the use of microwave irradiation, which can accelerate reaction rates, reduce reaction times, and thereby decrease energy consumption. researchgate.net

A key goal in developing environmentally benign syntheses is to improve atom economy by minimizing the formation of byproducts. rsc.org The traditional Grignard reaction has a low atom economy due to the production of magnesium salts as waste. acechemistry.co.uk Catalytic methods that avoid stoichiometric reagents are a major focus of research to improve this. For instance, the direct catalytic arylation of C-H bonds, if successfully applied, would significantly enhance atom economy.

The table below summarizes some environmentally benign approaches for phenylalkanol synthesis.

| Green Chemistry Approach | Description | Potential Advantage for this compound Synthesis |

| Alternative Solvents | Replacing volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. nih.govbeyondbenign.org | Reduced solvent toxicity, volatility, and improved recyclability. |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, leading to faster reaction times and often higher yields. researchgate.net | Reduced energy consumption and increased process efficiency. |

| Catalytic C-H Activation | Directly forming a carbon-carbon bond between an aromatic ring and an alcohol precursor, avoiding the need for organometallic reagents. | Higher atom economy and reduced waste generation. |

| Use of Renewable Feedstocks | Utilizing starting materials derived from biomass instead of petroleum. nih.gov | Reduced reliance on fossil fuels and a more sustainable process. |

Biocatalysis and Enzyme-Mediated Transformations for Sustainable Production of this compound

Biocatalysis, which employs enzymes to drive chemical reactions, presents a sustainable alternative to conventional chemical synthesis. core.ac.uk Enzymes function under mild conditions, exhibit high selectivity, and are biodegradable. researchgate.net For chiral molecules like this compound, enzymes can offer high enantioselectivity, a feature that is often challenging to achieve through traditional methods. rsc.orgresearchgate.net

While specific research on the biocatalytic synthesis of this compound is limited, principles from related transformations can be applied. The enzymatic kinetic resolution of racemic alcohols is a well-established method. rsc.orgacs.org For instance, a racemic mixture of 2-pentanol (B3026449) has been successfully resolved using lipase (B570770) B from Candida antarctica. core.ac.ukresearchgate.net This enzyme selectively acylates one enantiomer, allowing for the separation of the enantiomerically pure alcohol. A similar approach could be envisioned for the resolution of racemic this compound.

Another potential biocatalytic route is the asymmetric reduction of a prochiral ketone precursor using alcohol dehydrogenases (ADHs). researchgate.net Additionally, the biohydroxylation of commercially available substrates like 2-phenylethanol (B73330) using fungal whole-cell biocatalysts has been shown to produce chiral diols. mdpi.com Research has also explored hybrid methods, combining biocatalytic steps with traditional chemical reactions, such as the one-pot tandem protocol involving enzymatic deoximation followed by the addition of organometallic reagents to produce tertiary alcohols. rsc.org

The following table outlines potential biocatalytic strategies for this compound synthesis.

| Biocatalytic Strategy | Enzyme Class | Description |

| Kinetic Resolution | Lipases, Esterases. rsc.org | Selective acylation or hydrolysis of one enantiomer in a racemic mixture of this compound or its ester. |

| Asymmetric Reduction | Alcohol Dehydrogenases (ADHs). researchgate.net | Stereoselective reduction of a corresponding prochiral ketone to yield a single enantiomer of this compound. |

| Biohydroxylation | Oxygenases. researchgate.net | Introduction of a hydroxyl group onto a suitable precursor molecule in a stereoselective manner. |

| Hybrid Chemoenzymatic Synthesis | Laccase/Organometallics. rsc.org | A one-pot reaction combining an enzymatic step with a subsequent chemical transformation to build the tertiary alcohol structure. |

Implementation of Solvent-Free and Atom-Economical Processes

A central tenet of green chemistry is the design of processes that are both solvent-free and atom-economical. royalsocietypublishing.org Solvent-free reactions, also known as solid-state or neat reactions, eliminate the need for potentially harmful and difficult-to-remove solvents. chemistrydocs.com Atom economy focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste.

The Grignard reaction, a common method for synthesizing tertiary alcohols like this compound, is inherently not atom-economical due to the formation of stoichiometric amounts of magnesium salts as byproducts. acechemistry.co.uktestbook.commasterorganicchemistry.com An ideal, 100% atom-economical synthesis would involve the direct addition of the phenyl group to the pentanol (B124592) backbone without any byproducts. While this remains a synthetic challenge, it serves as a guiding principle for developing new catalytic methods.

Solvent-free reaction conditions have been successfully applied to various organic transformations, often facilitated by techniques like grinding or heating. tandfonline.com For example, the synthesis of various phenol (B47542) derivatives has been achieved under solvent-free conditions by heating the reactants together. nih.gov While applying this directly to the Grignard synthesis of this compound is difficult, it highlights a general trend in green chemistry towards reducing solvent use.

The following table provides a conceptual comparison of the atom economy for the synthesis of this compound.

| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy |

| Traditional Grignard Synthesis | Phenylmagnesium bromide + 2-Pentanone | This compound | Magnesium bromide salts | < 100% |

| Ideal Atom-Economical Synthesis | Benzene + 2-Pentanone | This compound | None | 100% |

The pursuit of solvent-free and atom-economical processes continues to drive innovation in synthetic chemistry, aiming to create more sustainable and efficient methods for producing valuable chemicals like this compound.

Future Directions and Emerging Research Areas for 2 Phenyl 2 Pentanol

Design and Synthesis of Novel Catalytic Systems for 2-Phenyl-2-pentanol Production

The industrial synthesis of phenyl-substituted tertiary alcohols often relies on methods like the Grignard reaction, which can be effective but may lack the environmental friendliness and efficiency desired in modern chemical manufacturing. wikipedia.orgnbinno.com Future research is poised to focus on developing novel catalytic systems that offer higher yields, greater selectivity, and more sustainable reaction conditions.

Drawing parallels from the synthesis of similar compounds like 2-phenyl-2-propanol (B165765), a key research direction involves the catalytic oxidation of the corresponding alkylbenzene precursor. For instance, a patented method for synthesizing 2-phenyl-2-propanol utilizes a nitrogen-doped solid carbon material as a heterogeneous catalyst for the oxidation of cumene (B47948). google.com This approach is noted for its simple operation, use of a non-corrosive and reusable non-metal catalyst, and good product selectivity. google.com Research into analogous systems for this compound could yield similar benefits.

Another promising area is the use of metalloporphyrins as catalysts in homogeneous oxidation reactions. Studies have demonstrated that manganese-containing porphyrin complexes are highly efficient catalysts for the oxidation of various organic substrates. rsc.org The introduction of electron-withdrawing substituents into the porphyrin structure can enhance catalytic activity. rsc.org Designing and testing such catalysts for the specific oxidation required to produce this compound represents a significant opportunity for innovation.

Table 1: Potential Catalytic Systems for this compound Synthesis

| Catalytic System Type | Example Catalyst (Analogous) | Potential Advantages for this compound | Research Focus |

|---|---|---|---|

| Heterogeneous Non-Metal | Nitrogen-doped Carbon Material google.com | Environmentally friendly, reusable, simple process | Synthesis of catalyst; optimization of reaction conditions (temperature, pressure) for the specific alkylbenzene precursor. |

| Homogeneous Metallo-complex | Manganese Porphyrins (e.g., MnTPFPP) rsc.org | High efficiency, high selectivity, enhanced activity via structural modification | Design of porphyrin ligands, study of reaction mechanisms, catalyst stability and recovery. |

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Studies

To optimize the novel catalytic systems mentioned above, a deep understanding of reaction kinetics and mechanisms is essential. Future research will increasingly employ advanced spectroscopic probes for in situ monitoring, allowing for real-time analysis of the reaction as it proceeds.

Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for these studies. Research on the reaction of 2-pentanol (B3026449) (a structural component of this compound) with phenylisocyanate has shown that both FTIR and Raman spectroscopy can effectively monitor the reaction kinetics to determine activation energies. researchgate.net The study highlighted that Raman spectroscopy is particularly effective for verifying reaction kinetics under nonisothermal conditions. researchgate.net The availability of reference FTIR and Raman spectra for this compound provides the foundational data needed to develop these in situ monitoring methods. nih.gov These non-invasive techniques can provide a wealth of data on reactant consumption, product formation, and the presence of transient intermediates, leading to more efficient and controlled synthetic processes.

Table 2: Spectroscopic Probes for In Situ Analysis of this compound Synthesis

| Spectroscopic Technique | Information Gained | Potential Application |

|---|---|---|

| FTIR Spectroscopy | Real-time concentration of functional groups (e.g., -OH), reaction intermediates, and products. researchgate.net | Monitoring reaction conversion and kinetics in real-time; optimizing process parameters. |

| Raman Spectroscopy | Quantitative chemical composition, molecular structure changes, suitability for aqueous and non-aqueous systems. researchgate.netendress.com | In-line process control in batch or continuous flow reactors; studying catalyst behavior. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, identification of isomers and byproducts. nih.gov | Mechanistic studies and final product characterization. |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design and Optimization

Exploration of New Biological and Material Science Applications of this compound Derivatives

While this compound is used as a fragrance ingredient and a pharmaceutical intermediate, its full potential and that of its derivatives remain largely unexplored. ontosight.ai Future research will likely focus on synthesizing and screening new derivatives for novel biological activities and material science applications.

Inspiration can be drawn from structurally related compounds. For example, a recent study on 1-phenyl-2-pentanol, an isomer of this compound, identified its potential as an anti-fibrotic agent for treating liver fibrosis. mdpi.com Similarly, derivatives of 2-phenylethanol (B73330) have been shown to possess significant bacteriostatic activity, which correlates with their ability to bind to and disrupt bacterial membranes. nih.gov Investigating whether derivatives of this compound exhibit similar properties could open up new therapeutic areas. The antimicrobial properties of 2-phenylethanol also make it useful in home care products, suggesting a potential market for this compound derivatives as well. mdpi.com

In material science, the tertiary alcohol group and the phenyl ring provide functional handles for polymerization or incorporation into larger molecular frameworks, creating new polymers or functional materials.

Table 3: Potential Applications Based on Structurally Related Compounds

| Related Compound | Known Activity/Application | Potential Research Direction for this compound Derivatives |

|---|---|---|

| 1-Phenyl-2-pentanol | Anti-fibrotic effects in hepatic stellate cells. mdpi.com | Synthesis and screening of derivatives for activity against fibrosis in various tissues. |

| 2-Phenylethanol | Antimicrobial/bacteriostatic agent, fragrance, sedative effects. nih.govmdpi.com | Investigation of antimicrobial spectrum and mechanism; exploration as a fragrance with unique properties. |

| 2-Phenyl-2-propanol | Biomarker for cumene exposure, intermediate in agrochemical and dyestuff fields. wikipedia.org | Development as a biomarker for exposure to related industrial solvents; use as a building block for new materials. |

Development of Multi-component Reactions and Cascade Processes Involving this compound

To improve synthetic efficiency and align with the principles of green chemistry, future research will focus on developing multi-component reactions (MCRs) and cascade processes for the synthesis of this compound and its derivatives.

MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the starting atoms, minimizing waste and simplifying procedures. tcichemicals.com Designing an MCR that yields a complex derivative from this compound or produces this compound itself would be a significant advancement.

Cascade reactions, or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where a subsequent reaction is triggered by the functionality formed in the previous step, all within a single pot. mdpi.com Enzymatic cascades are particularly powerful. For example, a stereo-divergent enzyme cascade has been developed to convert racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-amine with high enantioselectivity. nih.gov A similar biocatalytic cascade could be designed to produce enantiomerically pure this compound, which would be highly valuable for pharmaceutical applications. Another approach involves modular cascade biocatalysis, which has been used to efficiently convert L-phenylalanine into 2-phenylethanol. nih.govresearchgate.net Applying this modular concept could enable the sustainable production of this compound from renewable feedstocks.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Phenyl-2-pentanol in academic research?

- Methodological Answer : this compound can be synthesized via Grignard reactions, where benzyl magnesium bromide reacts with a ketone (e.g., 2-pentanone), followed by acid hydrolysis. Alternative routes include Friedel-Crafts alkylation of benzene with a substituted pentanol derivative. For example, tertiary alcohol formation via nucleophilic addition to ketones is a robust approach .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.4 ppm) and the hydroxyl proton (broad peak near δ 1–5 ppm, depending on solvent). The tertiary alcohol’s methyl groups appear as singlets.

- ¹³C NMR : Aromatic carbons (δ 125–140 ppm), the quaternary alcohol carbon (δ ~70–80 ppm), and alkyl chain carbons.

- IR : O-H stretch (~3200–3600 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 164 (C₁₁H₁₆O) .

Q. What analytical methods distinguish this compound from structural isomers like 3-Phenyl-2-pentanol?

- Methodological Answer :

- Chemical Tests : Lucas test (slow reaction for tertiary alcohols vs. rapid for secondary).

- Chromatography : Chiral HPLC or GC with enantioselective columns to separate stereoisomers.

- NMR : Substituent position affects splitting patterns; e.g., the tertiary alcohol’s methyl groups in this compound produce distinct singlet(s) .

Advanced Questions

Q. What strategies are employed for enantioselective synthesis of this compound?

- Methodological Answer : Enzymatic resolution using lipases (e.g., Novozyme 435) with vinyl acetate as an acyl donor. Kinetic modeling (e.g., Ping-Pong Bi-Bi mechanism with substrate inhibition) optimizes parameters like enzyme loading (5–20 mg/mL), temperature (30–50°C), and molar ratios. Response Surface Methodology (RSM) and Box-Behnken designs statistically validate interactions between variables .

Q. How can researchers resolve contradictions in kinetic data during enzymatic resolution of chiral alcohols like this compound?